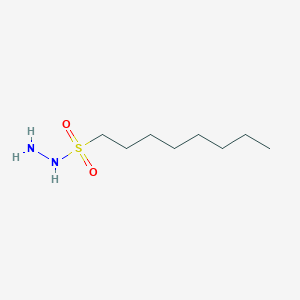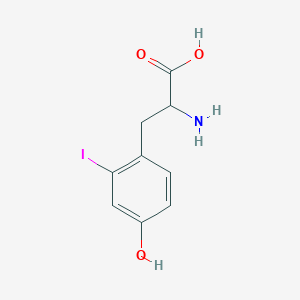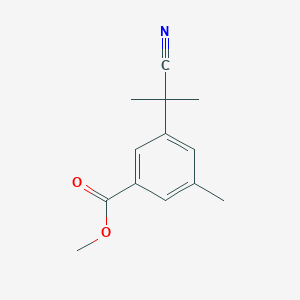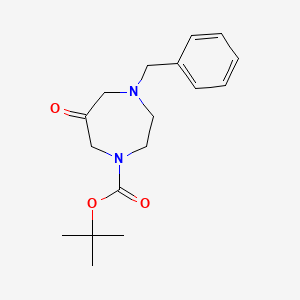
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C16H24N2O3. It is a member of the diazepane family, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate with an oxidizing agent to introduce the oxo group at the 6-position. Common reagents used in this process include tert-butyl hydroperoxide and catalytic amounts of transition metal complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups.
Reduction: Conversion of the oxo group to a hydroxyl group.
Substitution: Replacement of the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophilic reagents.
Major Products Formed
Oxidation: Formation of poly-oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-oxo-1-piperidinecarboxylate: Another tert-butyl ester with a six-membered ring structure.
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: A similar compound with an oxygen atom in the ring.
Uniqueness
Tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate is unique due to its seven-membered ring structure and the presence of both benzyl and oxo groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl 4-benzyl-6-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(20)13-19)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI-Schlüssel |
LDMIXPKRAQXTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC(=O)C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
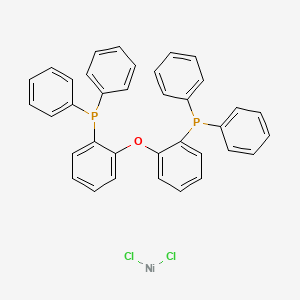
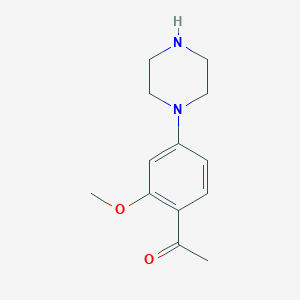
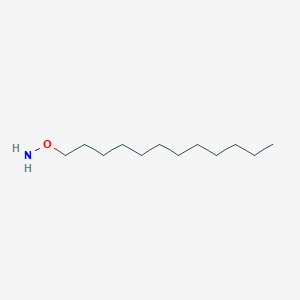
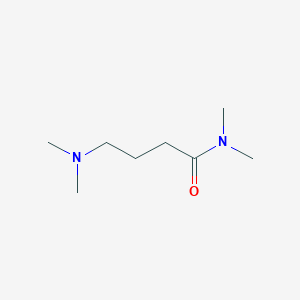
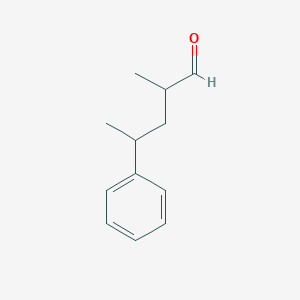
![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
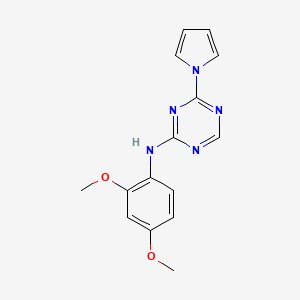
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
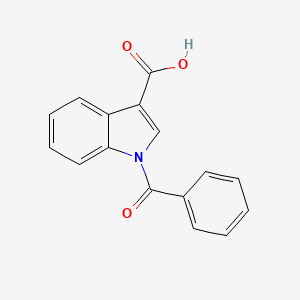
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)
